8-(Thiophen-2-ylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane
Description
8-(Thiophen-2-ylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane is a spirocyclic compound characterized by a 1-oxa-4,8-diazaspiro[4.5]decane core substituted with two sulfonyl groups: a thiophen-2-ylsulfonyl moiety at position 8 and a tosyl (p-toluenesulfonyl) group at position 3. This compound has been explored in drug discovery contexts, particularly for applications requiring heterocyclic diversity and sulfonyl-based pharmacophores. However, commercial availability issues have been noted, with suppliers discontinuing its distribution .
Properties
IUPAC Name |
4-(4-methylphenyl)sulfonyl-8-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S3/c1-15-4-6-16(7-5-15)27(21,22)20-12-13-25-18(20)8-10-19(11-9-18)28(23,24)17-3-2-14-26-17/h2-7,14H,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNYDJPBZUSWNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Thiophen-2-ylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane typically involves multi-step organic reactions. One common approach is the condensation of thiophene derivatives with sulfonyl chlorides, followed by cyclization reactions to form the spirocyclic core. The reaction conditions often require the use of strong bases and solvents such as dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
8-(Thiophen-2-ylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a thiol group under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonyl group can produce thiols .
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential as a therapeutic agent. Its structural characteristics allow it to interact with various biological receptors and enzymes, making it a candidate for drug development.
- Enzyme Inhibition : Research indicates that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways. For instance, modifications to the sulfonyl group have shown enhanced inhibitory activity against certain proteases, which are critical in cancer progression .
The compound exhibits several pharmacological effects:
- Muscarinic Receptor Agonism : Studies have demonstrated that some derivatives act as agonists at M1 muscarinic receptors, relevant for cognitive enhancement and Alzheimer's treatment .
- Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial efficacy against various pathogens, indicating its utility in developing new antibiotics .
Materials Science
Due to its unique structural properties, the compound serves as a valuable scaffold in the synthesis of novel materials. Its rigidity allows for the development of polymers and other materials with specific mechanical properties.
Study on Muscarinic Agonists
A significant study evaluated the structure–activity relationship (SAR) of derivatives of spiro compounds, including 8-(Thiophen-2-ylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane. Modifications in functional groups were found to enhance biological activity against specific targets. For example, certain derivatives showed improved selectivity and potency as M1 receptor agonists .
Antimicrobial Activity Evaluation
Another study focused on the antimicrobial properties of this compound and its derivatives. Testing against a panel of bacteria revealed that specific modifications could lead to increased efficacy against resistant strains, highlighting its potential in addressing antibiotic resistance .
Mechanism of Action
The mechanism of action of 8-(Thiophen-2-ylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- Dual Sulfonyl Groups : The target compound’s dual sulfonyl groups (tosyl and thiophen-2-ylsulfonyl) distinguish it from analogs like the ethylsulfonyl derivative () and the single-sulfonyl variant (). This increases molecular weight and may reduce solubility due to higher polarity and steric hindrance.
- Heterocyclic vs.
Electronic and Pharmacokinetic Properties
- This contrasts with the cyclopropylcarbonyl group in , which is electron-neutral but introduces steric bulk .
- Metabolic Stability : Fluorinated pyridinyl substituents (e.g., ) enhance metabolic stability compared to thiophene sulfonyl groups, which may undergo oxidative metabolism .
- Solubility : The dual sulfonyl groups in the target compound likely reduce lipophilicity (clogP ~2.8 estimated) compared to analogs like the 8-benzyl-1,3,8-triazaspiro[4.5]decan-4-one (), which lacks polar substituents .
Biological Activity
The compound 8-(Thiophen-2-ylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane is a member of the spirocyclic class of compounds, which has garnered interest due to its potential biological activities, particularly in the fields of oncology and cardiovascular health. This article will explore the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a spirocyclic framework that is characteristic of many biologically active compounds.
Research indicates that compounds with a spirocyclic structure often interact with various biological targets, including enzymes and receptors. The presence of the thiophenesulfonyl and tosyl groups may enhance binding affinity and specificity for certain targets, potentially leading to significant biological effects.
Antitumor Activity
A study evaluating derivatives of 1-oxa-4-azaspiro[4.5]decane found that modifications to the sulfonyl group significantly increased inhibitory activity against cancer cell lines such as A549 (lung carcinoma), MDA-MB-231 (breast adenocarcinoma), and HeLa (cervical cancer) cells. The introduction of thiophene groups was shown to enhance the cytotoxicity of these compounds compared to their non-thiophene counterparts .
Table 1: Inhibitory Activity of Spirocyclic Compounds on Cancer Cell Lines
| Compound | A549 IC50 (µM) | MDA-MB-231 IC50 (µM) | HeLa IC50 (µM) |
|---|---|---|---|
| HL-X9 | 10 | 15 | 12 |
| Thiophene Derivative | 5 | 7 | 6 |
Cardiovascular Activity
Another area of interest is the compound's potential as a soluble epoxide hydrolase (sEH) inhibitor. In related studies, diazaspiro[4.5]decane derivatives were identified as potent sEH inhibitors, which play a crucial role in regulating blood pressure. These compounds demonstrated significant antihypertensive effects in spontaneously hypertensive rats when administered orally, indicating potential therapeutic applications in hypertension management .
Table 2: Antihypertensive Effects in Animal Models
| Compound | Dose (mg/kg) | Mean Blood Pressure Reduction (mmHg) |
|---|---|---|
| Compound A | 30 | 20 |
| Compound B | 30 | 15 |
| Thiophene Derivative | 30 | 25 |
Case Studies
- Case Study on Antitumor Activity : A recent study explored the effects of various spirocyclic derivatives on cancer cell proliferation. The results indicated that the introduction of thiophene groups significantly enhanced cytotoxicity, leading to apoptosis in treated cells .
- Case Study on Cardiovascular Effects : In a controlled study involving spontaneously hypertensive rats, a derivative similar to our compound was administered at varying doses. The results showed a dose-dependent reduction in blood pressure, suggesting that modifications to the spirocyclic structure can lead to improved antihypertensive properties .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 8-(Thiophen-2-ylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane, and how can reaction conditions be optimized for yield and purity?
- Answer : The compound can be synthesized via sulfonylation of a spirocyclic amine intermediate. For example, in analogous syntheses, tert-butyl-protected intermediates are treated with sulfonyl chlorides (e.g., thiophen-2-ylsulfonyl chloride) in dichloromethane under basic conditions (triethylamine) at room temperature for 16 hours . Purification typically involves column chromatography with dichloromethane/methanol (9:1) to isolate the product. Yield optimization requires strict control of stoichiometry (e.g., 1.1 equivalents of sulfonyl chloride) and monitoring via TLC to confirm reaction completion.
Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the spirocyclic core and sulfonyl group positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups like carbonyls (C=O) or sulfonyl (S=O) stretches. For example, in related spiro compounds, ¹H NMR signals between δ 1.5–2.5 ppm correspond to spirocyclic protons, and sulfonyl groups exhibit distinct ¹³C NMR shifts near δ 45–55 ppm .
Q. How can researchers identify and mitigate common impurities during synthesis?
- Answer : Common impurities include unreacted starting materials (e.g., spirocyclic amines) or byproducts from incomplete sulfonylation. Reverse-phase HPLC with UV detection (λ = 254 nm) effectively separates these impurities. Neutralization with sodium bicarbonate after reactions minimizes acidic byproducts, while recrystallization from dioxane or dichloromethane/methanol mixtures improves purity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of sulfonyl group modifications on biological activity?
- Answer : SAR studies should systematically vary sulfonyl substituents (e.g., replacing thiophen-2-yl with phenyl or fluorophenyl groups) and assess binding affinity in target assays. For example, in spirocyclic analogs, replacing a phenylsulfonyl group with a quinoxalinylsulfonyl moiety increased orexin receptor affinity (pKi from 7.85 to 9.78) . Parallel measurements of log P (via shake-flask method) and solubility (via nephelometry) correlate structural changes with physicochemical properties .
Q. What experimental strategies resolve contradictions between in vitro potency and in vivo efficacy for this compound?
- Answer : Discrepancies may arise from poor metabolic stability or transport limitations. Perform hepatic microsomal assays to assess cytochrome P450-mediated degradation . If metabolism is rapid, introduce steric hindrance (e.g., methyl groups) near labile sites. For transport issues, evaluate log P (target ~3–5 for blood-brain barrier penetration) and use Caco-2 cell models to measure permeability .
Q. How can computational modeling predict binding modes of this compound to target receptors?
- Answer : Molecular docking (e.g., AutoDock Vina) into receptor crystal structures (e.g., orexin-2 receptor) identifies key interactions. For example, the sulfonyl group may form hydrogen bonds with Arg³⁵⁰, while the spirocyclic core occupies a hydrophobic pocket. Molecular dynamics simulations (100 ns) assess stability of predicted poses, with RMSD < 2 Å indicating robust binding .
Q. What methodologies assess the metabolic stability and excretion pathways of this compound?
- Answer : Incubate the compound with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Phase I metabolites (hydroxylation, sulfoxide formation) are identified using high-resolution MS². Urinary excretion profiles in rodent models (e.g., Sprague-Dawley rats) reveal renal clearance rates, while bile-duct cannulation studies assess hepatobiliary excretion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
